molecular formula C12H12N2O2S2 B2757852 N-(5-acetyl-4-methylthiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 736167-89-8

N-(5-acetyl-4-methylthiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2757852
CAS No.: 736167-89-8
M. Wt: 280.36
InChI Key: LDDPKANLJKVJGP-UHFFFAOYSA-N
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Description

“N-(5-acetyl-4-methylthiazol-2-yl)-2-(thiophen-2-yl)acetamide” is an organic compound that features both thiazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-acetyl-4-methylthiazol-2-yl)-2-(thiophen-2-yl)acetamide” typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acetylation: The thiazole ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis or other suitable methods.

    Coupling Reaction: Finally, the thiazole and thiophene rings are coupled through an amide bond formation using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.

    Reduction: Reduction reactions could target the carbonyl group in the acetyl moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Materials Science: Potential use in the development of organic semiconductors or conductive polymers.

Biology

    Biological Activity: Investigation into its potential as an antimicrobial or anticancer agent due to the presence of bioactive heterocycles.

Medicine

    Drug Development: Exploration of its pharmacological properties and potential therapeutic applications.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for “N-(5-acetyl-4-methylthiazol-2-yl)-2-(thiophen-2-yl)acetamide” would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating biological pathways. The thiazole and thiophene rings could play a crucial role in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and benzothiazole.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and 2,5-dimethylthiophene.

Uniqueness

“N-(5-acetyl-4-methylthiazol-2-yl)-2-(thiophen-2-yl)acetamide” is unique due to the combination of thiazole and thiophene rings, which may confer distinct chemical and biological properties compared to other compounds with only one of these rings.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c1-7-11(8(2)15)18-12(13-7)14-10(16)6-9-4-3-5-17-9/h3-5H,6H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDPKANLJKVJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CC2=CC=CS2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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